molecular formula C8H12N2S B1421335 N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride CAS No. 920460-40-8

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

Cat. No.: B1421335
CAS No.: 920460-40-8
M. Wt: 168.26 g/mol
InChI Key: PEQUHDRLRSWBEE-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a bicyclic amine derivative featuring a 5-methyl-substituted thiazole ring linked via a methylene group to a cyclopropanamine moiety, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQUHDRLRSWBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₄N₂S
  • Molecular Weight : 182.29 g/mol
  • CAS Number : 1211504-34-5
  • Structure : The compound features a cyclopropanamine core substituted with a thiazole moiety, which is significant for its biological activity.

The thiazole ring in the compound is known for its role in various biological interactions. Thiazoles often act as inhibitors or modulators of enzymes and transporters. In particular, the interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is critical for understanding its pharmacological profile.

P-Glycoprotein Interaction

Research indicates that compounds similar to N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine can modulate P-gp activity. Studies have shown that certain thiazole derivatives can stimulate ATPase activity in P-gp, suggesting they may act as substrates or inhibitors . This modulation is crucial for reversing multidrug resistance in cancer cells.

Parameter Value
ATPase Stimulation Significant at concentrations of 10 μM
Effect on Drug Resistance Reversal of resistance to paclitaxel and doxorubicin observed

Anticancer Activity

In vitro studies have demonstrated that thiazole-containing compounds can reduce tumor volume and weight in animal models without significant side effects . This suggests potential applications in cancer therapy, particularly for drug-resistant tumors.

Case Studies

  • Study on Drug Resistance Reversal
    • A study involving a series of thiazole analogues showed that this compound significantly increased the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines. The mechanism was attributed to its ability to inhibit P-gp-mediated efflux .
  • In Vivo Efficacy
    • In vivo experiments indicated that the compound could effectively reduce tumor burden in mice models bearing drug-resistant tumors. The absence of observable side effects highlights its therapeutic potential .

Comparison with Similar Compounds

Structural Features

Key Substituents and Moieties
Compound Name Thiazole Substituent Linked Group Salt Form Molecular Weight (g/mol)
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride 5-methyl Cyclopropanamine Dihydrochloride ~243.1 (calculated)*
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride 4-methyl Cyclopropanamine Dihydrochloride ~243.1 (calculated)*
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro 2,4-Difluorobenzamide Free base 302.7
N-[(2-Nitrophenyl)methyl]cyclopropanamine N/A (phenyl nitro) Cyclopropanamine Free base 192.2

*Calculated based on formula C₈H₁₃N₂S·2HCl.

Analysis :

  • Positional Isomerism : The 4-methyl vs. 5-methyl thiazole substitution () may alter steric interactions in binding pockets, though data on biological activity are lacking.
  • Salt Form : The dihydrochloride salt improves solubility relative to free bases (e.g., ), critical for bioavailability in drug formulations .

Reactivity Insights :

  • The methyl group on the thiazole ring in the target compound likely reduces susceptibility to nucleophilic attack compared to chloro-substituted analogs.

Physicochemical Properties

Property This compound N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide N-[(2-Nitrophenyl)methyl]cyclopropanamine
Solubility High (dihydrochloride salt) Moderate (free base) Low (free base)
Melting Point Not reported Not reported Not reported
Stability Stable in acidic conditions Stable under anhydrous conditions Stable at RT

Key Observations :

  • The dihydrochloride form of the target compound likely offers superior aqueous solubility, critical for intravenous or oral formulations.
  • Stability data for analogs (e.g., ) suggest that cyclopropanamine derivatives are generally robust under recommended storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 2
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N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

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